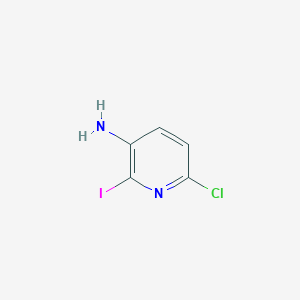

6-Chloro-2-iodopyridin-3-amine

Descripción

BenchChem offers high-quality 6-Chloro-2-iodopyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-iodopyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-chloro-2-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPAZQRTFHRMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 6-Chloro-2-iodopyridin-3-amine (CAS: 400777-06-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-iodopyridin-3-amine, a key building block in modern medicinal chemistry and organic synthesis. The document details its chemical properties, a validated synthesis protocol, applications in drug discovery, and methods for analytical monitoring.

Compound Properties and Specifications

6-Chloro-2-iodopyridin-3-amine is a halogenated pyridine derivative valued for its utility as a versatile intermediate.[1] Its structure allows for selective functionalization, making it a valuable component in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.[2] The chlorine and iodine substituents influence its electronic properties and reactivity, enabling its use in various cross-coupling reactions.[1]

Table 1: Physicochemical Properties of 6-Chloro-2-iodopyridin-3-amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 400777-06-2 | [3][4] |

| Molecular Formula | C₅H₄ClIN₂ | [3][4] |

| Molecular Weight | 254.46 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Boiling Point | 359.4°C at 760 mmHg | [2][4] |

| Density | 2.139 g/cm³ | [4] |

| Flash Point | 171.1°C | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [6] |

| Purity | Typically ≥95-98% |[3][7] |

Synthesis Protocol

The synthesis of 6-Chloro-2-iodopyridin-3-amine is commonly achieved through the direct iodination of 6-chloropyridin-3-amine.

Experimental Protocol: Iodination of 6-chloropyridin-3-amine

This protocol details the synthesis of 6-chloro-2-iodopyridin-3-amine from 6-chloropyridin-3-amine.[8]

Materials:

-

6-chloropyridin-3-amine (10.0 g, 77.8 mmol)

-

Silver sulfate (12.1 g, 38.9 mmol)

-

Iodine (23.7 g, 93.4 mmol)

-

Ethanol (150 mL)

-

Water (100 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a solution of 6-chloropyridin-3-amine (10.0 g, 77.8 mmol) in ethanol (150 mL), sequentially add silver sulfate (12.1 g, 38.9 mmol) and iodine (23.7 g, 93.4 mmol).[8]

-

Stir the reaction mixture at 20°C overnight.[8]

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[8]

-

Add water (100 mL) and ethyl acetate (200 mL) to the residue and separate the organic layer.[8]

-

Extract the aqueous layer three times with ethyl acetate (100 mL each).[8]

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[8]

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (7:1) eluent to afford the final product.[8]

Results:

-

Yield: 17.1 g (86%)[8]

-

¹H NMR (DMSO, 300MHz): δ 7.16 (d, J = 8.4Hz, 1H), 7.01 (d, J = 8.4Hz, 1H), 5.57 (s, 2H).[8]

Applications in Drug Discovery and Organic Synthesis

6-Chloro-2-iodopyridin-3-amine is a foundational scaffold in medicinal chemistry.[9] Its utility stems from the differential reactivity of the chloro and iodo substituents, which allows for selective participation in a variety of coupling reactions to build more complex molecular architectures.

Key Applications:

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in cancer therapy. This building block provides a robust starting point for creating libraries of potential drug candidates.[2][9]

-

Cross-Coupling Reactions: It is frequently employed in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, which are crucial for synthesizing diverse and complex heterocyclic systems.[2][9][10]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound and its derivatives are used in the development of novel agrochemicals and advanced organic materials.[2]

Analytical Methods and Reaction Monitoring

Confirming the structure and monitoring the progress of reactions involving 6-Chloro-2-iodopyridin-3-amine is essential for successful synthesis. A multi-faceted spectroscopic approach is typically employed.[11]

Common Analytical Techniques:

-

Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction progress at the bench.[10]

-

High-Performance Liquid Chromatography (HPLC): Preferred for accurate quantification of reactants and products.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful for identifying products, intermediates, and byproducts by providing molecular weight information.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for starting materials, intermediates, and final products.[10][12]

Safety Information

Users should handle this compound with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6][7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[13] Always consult the material safety data sheet (MSDS) before use.

Conclusion

6-Chloro-2-iodopyridin-3-amine (CAS 400777-06-2) is a high-value chemical intermediate with significant applications in drug discovery and the synthesis of complex organic molecules. Its well-defined synthesis and versatile reactivity make it an indispensable tool for researchers and chemists. This guide provides the essential technical information required for its effective utilization in a research and development context.

References

- 1. CAS 400777-06-2: 6-Chloro-2-iodopyridin-3-amine [cymitquimica.com]

- 2. 6-Chloro-2-iodopyridin-3-amine [myskinrecipes.com]

- 3. synchem.de [synchem.de]

- 4. 6-Chloro-2-iodopyridin-3-amine | 400777-06-2 [chemnet.com]

- 5. 6-Chloro-2-iodopyridin-3-amine | CymitQuimica [cymitquimica.com]

- 6. achmem.com [achmem.com]

- 7. 800402-06-6 Cas No. | 6-Chloro-3-iodopyridin-2-amine | Apollo [store.apolloscientific.co.uk]

- 8. 3-Amino-2-chloro-6-iodopyridine | 400777-06-2 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 400777-06-2|6-Chloro-2-iodopyridin-3-amine|BLD Pharm [bldpharm.com]

- 13. 6-Chloro-4-iodopyridin-3-amine | 351227-42-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 6-Chloro-2-iodopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Chloro-2-iodopyridin-3-amine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data, presenting detailed experimental protocols for its characterization, and illustrating relevant workflows.

Core Physical and Chemical Properties

6-Chloro-2-iodopyridin-3-amine, with the CAS number 400777-06-2, is a polysubstituted pyridine ring system. The presence of chloro, iodo, and amino functional groups on the pyridine scaffold imparts unique reactivity and makes it a versatile building block in organic synthesis. While extensive experimental data on all its physical properties is not ubiquitously available in the literature, a combination of reported and predicted data provides a solid foundation for its handling and application in a laboratory setting.

The physical appearance of 6-Chloro-2-iodopyridin-3-amine is typically an off-white to light brown solid[1]. It is advisable to store this compound in a dark place, under an inert atmosphere, and at temperatures between 2-8°C to ensure its stability[2].

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of 6-Chloro-2-iodopyridin-3-amine. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 400777-06-2 | N/A |

| Molecular Formula | C₅H₄ClIN₂ | N/A |

| Molecular Weight | 254.45 g/mol | [2] |

| Appearance | Off-white to light brown solid | [1] |

| Boiling Point (Predicted) | 324.7 ± 42.0 °C | [1] |

| Density (Predicted) | 2.139 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 0.40 ± 0.50 | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 6-Chloro-2-iodopyridin-3-amine. While a complete set of spectra for this specific isomer is not publicly available, data for closely related isomers and general principles of spectroscopic analysis for halogenated pyridines can be applied.

¹H NMR (Proton Nuclear Magnetic Resonance): For the related isomer, 6-chloro-4-iodopyridin-3-amine, the ¹H NMR spectrum in CDCl₃ (400 MHz) shows signals at δ 7.81 (s, 1H), 7.60 (s, 1H), and 4.13 (br s, 2H)[3]. For 6-Chloro-2-iodopyridin-3-amine, one would expect to see distinct signals in the aromatic region corresponding to the two pyridine protons, with coupling patterns dictated by their positions relative to each other, and a broad singlet for the amine protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the amine group.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak would be expected to exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and utilization of 6-Chloro-2-iodopyridin-3-amine. The following sections provide methodologies for its synthesis and spectroscopic analysis.

Synthesis of Halogenated Pyridinamines

While a specific protocol for the direct synthesis of 6-Chloro-2-iodopyridin-3-amine was not found, a representative synthesis for a closely related isomer, 6-chloro-4-iodopyridin-3-amine, is provided below. This multi-step synthesis illustrates a common strategy for the preparation of such compounds.

Protocol: Synthesis of 6-chloro-4-iodopyridin-3-amine [3]

-

Step 1: Boc-Protection

-

Start with the appropriate aminopyridine precursor.

-

Protect the amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tetrahydrofuran (THF).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and purify the product by column chromatography.

-

-

Step 2: Iodination

-

The Boc-protected intermediate is then subjected to iodination.

-

A common method involves the use of an iodine source, such as N-iodosuccinimide (NIS), in a solvent like acetonitrile.

-

The reaction is typically carried out at room temperature and monitored by TLC.

-

After the reaction is complete, the product is isolated and purified.

-

-

Step 3: Deprotection

-

The final step is the removal of the Boc protecting group.

-

This is typically achieved by treating the Boc-protected compound with a strong acid, such as 3 M hydrochloric acid, in a suitable solvent[3].

-

The reaction mixture is heated to facilitate the deprotection[3].

-

After cooling, the pH is adjusted with a base (e.g., saturated sodium bicarbonate solution)[3].

-

The deprotected product, 6-chloro-4-iodopyridin-3-amine, is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated[3].

-

The final product is purified by silica gel column chromatography[3].

-

Spectroscopic Analysis

The following are generalized protocols for the spectroscopic characterization of 6-Chloro-2-iodopyridin-3-amine.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]

-

Sample Preparation:

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds[4].

-

Accumulate a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio[4].

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Process the raw data (Free Induction Decay) using a Fourier transform.

-

Apply phase and baseline corrections.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

-

Protocol: Mass Spectrometry (MS) [4][5]

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile[4].

-

-

Instrumentation and Analysis:

-

Introduce the sample into the ion source of a mass spectrometer, for example, via direct infusion using a syringe pump at a low flow rate (e.g., 10 µL/min)[4].

-

Use an appropriate ionization technique, such as Electron Ionization (EI) at 70 eV[4][5].

-

Maintain the ion source at a suitable temperature (e.g., 250°C)[4].

-

Scan the mass analyzer over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu)[4].

-

-

Data Interpretation:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

-

Confirm the presence of a chlorine atom by observing the characteristic [M]⁺ and [M+2]⁺ isotopic pattern in an approximate 3:1 ratio[5].

-

Protocol: Infrared (IR) Spectroscopy [4][5]

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is often convenient. Place a small amount of the solid sample directly onto the ATR crystal[5].

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk[4].

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹[4].

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio[5].

-

Record and automatically subtract a background spectrum of the empty sample holder or clean ATR crystal[4][5].

-

-

Data Analysis:

-

Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate typical workflows for the synthesis and spectroscopic analysis of compounds like 6-Chloro-2-iodopyridin-3-amine.

Caption: A representative workflow for the synthesis of a halogenated pyridinamine.

Caption: A general workflow for the spectroscopic analysis and structural confirmation of a chemical compound.

References

6-Chloro-2-iodopyridin-3-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and relevant synthetic and analytical methodologies for 6-Chloro-2-iodopyridin-3-amine, a key building block in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular and physical properties of 6-Chloro-2-iodopyridin-3-amine are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClIN₂ | [1] |

| Molecular Weight | 254.45 g/mol | [1] |

| CAS Number | 400777-06-2 | [1] |

| Boiling Point | 359.4°C at 760 mmHg | [1] |

| Density | 2.139 g/cm³ | [1] |

| Flash Point | 171.1°C | [1] |

Experimental Protocols

General Reaction Monitoring Protocols

The progress of synthetic transformations involving pyridinyl amines can be monitored using standard analytical techniques. The choice of method depends on the specific reaction conditions and the properties of the reactants and products.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring of reaction progress at the bench.[2] A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be determined to achieve good separation of starting materials and products.[2]

-

High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of reaction conversion, HPLC is the preferred method.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying products, intermediates, and byproducts by providing molecular weight information.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis.[2]

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds with halogenated pyridines. This example uses the related compound, 6-Chloropyridin-3-amine.

Materials:

-

6-Chloropyridin-3-amine (1.0 mmol)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Anhydrous toluene[3]

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 6-Chloropyridin-3-amine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[3]

-

Add anhydrous toluene via syringe.[3]

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[3]

-

Monitor the reaction progress by TLC or LC-MS.[3]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[3]

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-aminopyridine.[3]

Representative Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. The following protocol is for the amination of 6-chloropyridin-3-amine.

Materials:

-

6-chloropyridin-3-amine (1.0 mmol)

-

Aniline (1.2 mmol)

-

Palladium(II) acetate (0.02 mmol)

-

BINAP (0.03 mmol)

-

Sodium tert-butoxide (1.4 mmol)

-

Anhydrous toluene[4]

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate and BINAP.[4]

-

Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.[4]

-

To this catalyst mixture, add 6-chloropyridin-3-amine, aniline, and sodium tert-butoxide.[4]

-

Add additional anhydrous toluene.[4]

-

Heat the reaction mixture to 100 °C and stir under argon.[4]

-

Monitor the reaction by TLC or LC-MS.[4]

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

-

Purify the residue by column chromatography to yield the N-phenylpyridin-3,6-diamine.[4]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, applicable to the functionalization of 6-Chloro-2-iodopyridin-3-amine.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Navigating the Solubility Landscape of 6-Chloro-2-iodopyridin-3-amine: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 6-Chloro-2-iodopyridin-3-amine, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, providing insights into its expected solubility in various organic solvents and outlining detailed experimental protocols for precise solubility determination.

Introduction to 6-Chloro-2-iodopyridin-3-amine

6-Chloro-2-iodopyridin-3-amine is a substituted pyridine derivative with a molecular formula of C₅H₄ClIN₂. Its structure, featuring a halogenated pyridine ring with an amino group, suggests a moderate polarity. The presence of both hydrogen bond donors (the amine group) and acceptors (the nitrogen atom in the pyridine ring and the chlorine atom) influences its interaction with various solvents. Understanding its solubility is critical for various applications, including reaction condition optimization, purification, formulation, and in vitro/in vivo screening.

Solubility Profile: An Estimation

A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 6-Chloro-2-iodopyridin-3-amine. However, based on the principle of "like dissolves like," we can predict its general solubility behavior in a range of common organic solvents. The polarity of the molecule, arising from the electronegative chlorine, iodine, and nitrogen atoms, suggests that it will be more soluble in polar organic solvents compared to nonpolar ones.

The following table summarizes the predicted solubility of 6-Chloro-2-iodopyridin-3-amine in a variety of organic solvents, categorized by their polarity. It is crucial to note that these are estimations and should be confirmed by experimental determination.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Highly polar; effective at solvating a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, a versatile polar solvent. | |

| Acetonitrile | 5.8 | Moderate | Polar, but may be less effective than DMSO or DMF. | |

| Acetone | 5.1 | Moderate | A ketone with moderate polarity. | |

| Polar Protic | Methanol | 5.1 | Moderate to High | Capable of hydrogen bonding, which can interact with the amine group. |

| Ethanol | 4.3 | Moderate | Similar to methanol, but slightly less polar. | |

| Intermediate Polarity | Dichloromethane (DCM) | 3.1 | Moderate | A common solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 4.0 | Moderate | An ether with some polarity. | |

| Ethyl Acetate | 4.4 | Low to Moderate | An ester with moderate polarity; used in the purification of a similar compound. | |

| Nonpolar | Toluene | 2.4 | Low | Aromatic hydrocarbon with low polarity. |

| Hexane / Petroleum Ether | 0.1 | Very Low | Aliphatic hydrocarbons with very low polarity; likely to be poor solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The two primary methods for determining solubility are the static equilibrium method and the dynamic (or synthetic) method.

Static Equilibrium (Shake-Flask) Method

This is a classical and highly accurate method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 6-Chloro-2-iodopyridin-3-amine to a known volume of the selected organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed or solvent-rinsed syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately measure a known volume or weight of the clear, saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven) to obtain the dry, dissolved solid.

-

Weigh the residue.

-

Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

-

Alternatively, the concentration of the solute in the filtered supernatant can be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a known amount of solute completely dissolves in a known amount of solvent upon heating, or precipitates upon cooling.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of 6-Chloro-2-iodopyridin-3-amine into a test tube or a specialized solubility apparatus.

-

Add a precise volume of the chosen solvent.

-

-

Heating and Observation:

-

Slowly heat the mixture with continuous stirring while monitoring for the complete dissolution of the solid. A laser beam can be passed through the solution to detect the disappearance of solid particles (the point at which light scattering ceases).

-

The temperature at which the last solid particle dissolves is recorded as the dissolution temperature for that specific concentration.

-

-

Data Analysis:

-

Repeat the process with different concentrations to construct a solubility curve as a function of temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound like 6-Chloro-2-iodopyridin-3-amine.

6-Chloro-2-iodopyridin-3-amine: A Technical Guide to Storage, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, handling, and key synthetic applications of 6-Chloro-2-iodopyridin-3-amine. This halogenated pyridine derivative is a valuable building block in medicinal chemistry and drug discovery, offering multiple reactive sites for the construction of complex molecular architectures. This document outlines safety protocols, physical and chemical properties, and detailed experimental procedures for its use in common cross-coupling reactions.

Compound Identification and Properties

Summarized below are the key identifiers and physicochemical properties of 6-Chloro-2-iodopyridin-3-amine.

| Property | Value |

| CAS Number | 400777-06-2 |

| Molecular Formula | C₅H₄ClIN₂ |

| Molecular Weight | 254.45 g/mol |

| Appearance | Solid |

| SMILES String | C1=CC(=NC(=C1N)I)Cl |

| InChI Key | LXHPKNMJRJBWRP-UHFFFAOYSA-N |

| Hazard Statements | H302, H315, H319, H332, H335 |

| Precautionary Statements | P202, P261, P262, P264+P265 |

Storage and Handling

Proper storage and handling of 6-Chloro-2-iodopyridin-3-amine are crucial to ensure its stability and the safety of laboratory personnel.

Storage Conditions

There are varying recommendations for the storage of 6-Chloro-2-iodopyridin-3-amine. To ensure the longevity of the compound, it is best to adhere to the most stringent storage conditions.

| Parameter | Recommendation | Citation |

| Temperature | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | [1] |

| Container | Keep container tightly sealed in a dry and well-ventilated place. |

Handling Precautions

6-Chloro-2-iodopyridin-3-amine is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] Adherence to the following handling precautions is mandatory.

| Precaution | Guideline |

| Ventilation | Handle in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. |

| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

| Spill Management | In case of a spill, avoid dust formation. Sweep up the solid material, place it in a suitable container for disposal, and clean the affected area. |

Synthetic Applications

The presence of three distinct reactive sites—an amino group, a chloro substituent, and a highly reactive iodo substituent—makes 6-Chloro-2-iodopyridin-3-amine a versatile precursor for a range of complex molecules, particularly in the synthesis of kinase inhibitors and other biologically active compounds. The differential reactivity of the C-I and C-Cl bonds allows for selective, sequential cross-coupling reactions.

The general workflow for utilizing this compound in a common synthetic transformation, such as a Suzuki-Miyaura cross-coupling reaction, is depicted below.

This compound is a key starting material for the synthesis of various heterocyclic compounds, which are often evaluated as kinase inhibitors.

Experimental Protocols

The following are generalized protocols for common palladium-catalyzed cross-coupling reactions, adapted for 6-Chloro-2-iodopyridin-3-amine. Due to the higher reactivity of the C-I bond compared to the C-Cl bond, reactions such as Suzuki-Miyaura coupling are expected to proceed selectively at the 2-position under milder conditions.

Suzuki-Miyaura Cross-Coupling (Selective at the 2-position)

This protocol describes a general procedure for the palladium-catalyzed coupling of 6-Chloro-2-iodopyridin-3-amine with an arylboronic acid.

Materials:

-

6-Chloro-2-iodopyridin-3-amine (1.0 equiv.)

-

Arylboronic acid (1.1–1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-Chloro-2-iodopyridin-3-amine, the arylboronic acid, and the base.

-

Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination (Selective at the 6-position, post-coupling at C-2)

This protocol describes a general procedure for the amination of the 6-chloro position, assuming the 2-iodo position has been previously functionalized.

Materials:

-

2-substituted-6-chloropyridin-3-amine (1.0 equiv.)

-

Primary or secondary amine (1.2–1.5 equiv.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1–2 mol%)

-

Ligand (e.g., BINAP or Xantphos, 1.5–3 mol%)

-

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5–2.0 equiv.)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk flask

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst and the ligand.

-

Seal the flask, and evacuate and backfill with an inert gas.

-

Add the degassed solvent and stir for 10-15 minutes to form the active catalyst complex.

-

To a separate flask, add the 2-substituted-6-chloropyridin-3-amine, the amine, and the base.

-

Transfer the catalyst solution to the second flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 100–120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and dilute with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Stability and Reactivity

The product is expected to be chemically stable under standard ambient conditions (room temperature). However, as a halogenated amine, it may be sensitive to light and air over long periods, justifying the recommended storage in a dark, inert atmosphere. The presence of the iodo group makes the compound susceptible to dehalogenation under certain reductive conditions. In cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 2-position. The amino group can act as a nucleophile and may require protection in some synthetic routes, although many modern cross-coupling protocols are tolerant of free amines.

References

safety data sheet for 6-Chloro-2-iodopyridin-3-amine

An In-depth Technical Guide to the Safety Data Sheet for 6-Chloro-2-iodopyridin-3-amine

This technical guide provides a comprehensive overview of the safety data for 6-Chloro-2-iodopyridin-3-amine (CAS No. 400777-06-2), a pyridine-based building block utilized in organic synthesis.[1] The information is intended for researchers, scientists, and professionals in the field of drug development to ensure safe handling and use of this compound.

Chemical Identification and Physical Properties

This section details the fundamental identification and physical characteristics of 6-Chloro-2-iodopyridin-3-amine.

| Identifier | Value |

| Chemical Name | 6-Chloro-2-iodopyridin-3-amine |

| CAS Number | 400777-06-2[1][2][3] |

| Molecular Formula | C5H4ClIN2[2] |

| Molecular Weight | 254.45 g/mol [2] |

| Appearance | Off-white to light brown solid[4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C[2][4] |

Hazard Identification and Classification

6-Chloro-2-iodopyridin-3-amine is classified as a hazardous substance. The following table summarizes its GHS hazard classification.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Skin Irritation | H315: Causes skin irritation[2] |

| Eye Irritation | H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[2] |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation[2] |

Signal Word: Warning[2]

Pictograms:

-

GHS07 (Exclamation Mark)[2]

The logical flow from hazard identification to necessary precautions is outlined in the diagram below.

References

A Technical Guide to 6-Chloro-2-iodopyridin-3-amine for Drug Discovery Professionals

An In-depth Review of its Synthesis, Commercial Availability, and Applications in Kinase Inhibitor Development

Introduction

6-Chloro-2-iodopyridin-3-amine is a halogenated aminopyridine derivative that has emerged as a valuable and versatile building block for researchers and scientists in the field of drug discovery and medicinal chemistry. Its unique structural arrangement, featuring a pyridine core with strategically positioned chloro, iodo, and amino functional groups, offers multiple reactive sites for synthetic elaboration. This allows for the construction of complex molecular architectures and the development of novel therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the commercial suppliers, chemical properties, synthesis, and applications of 6-Chloro-2-iodopyridin-3-amine, with a focus on its role in the development of inhibitors for key signaling pathways.

Commercial Availability

6-Chloro-2-iodopyridin-3-amine (CAS No. 400777-06-2) is readily available from a variety of commercial suppliers, facilitating its use in research and development. The table below summarizes a selection of suppliers and their product specifications.

| Supplier | Product Number | Purity | Available Quantities |

| BLD Pharm | BD141053 | 98% | 1g, 5g, 25g |

| ChemUniverse | P82348 | 98% | 100mg, 250mg, 1g |

| Acmec Biochemical | AC2A00U5N | 97% | 1g, 5g, 10g, 25g, 100g |

| Apollo Scientific | OR46764 | 98% | 1g, 5g, 25g, 100g |

| ChemicalBook | CB14540 | ≥98% | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g |

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-2-iodopyridin-3-amine is presented below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value |

| Molecular Formula | C₅H₄ClIN₂ |

| Molecular Weight | 254.46 g/mol |

| Appearance | Solid |

| CAS Number | 400777-06-2 |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C[1] |

Synthesis of 6-Chloro-2-iodopyridin-3-amine

While various synthetic routes to substituted pyridines exist, a common strategy for the introduction of an iodine atom at the 2-position of a 3-aminopyridine involves electrophilic iodination. A general experimental protocol is described below.

Experimental Protocol: Synthesis of 6-Chloro-2-iodopyridin-3-amine

Materials:

-

6-Chloropyridin-3-amine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 6-chloropyridin-3-amine (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Chloro-2-iodopyridin-3-amine.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 6-Chloro-2-iodopyridin-3-amine scaffold is a crucial pharmacophore in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[2] Its derivatives have demonstrated significant potential in the development of novel therapeutics, particularly as inhibitors of protein kinases.[2]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapies.[4][5] The development of small molecule inhibitors that target key kinases within this pathway, such as PI3K, Akt, and mTOR, is an active area of research.[3]

Derivatives of halogenated aminopyridines are frequently utilized as core structures in the design of such inhibitors. The synthetic tractability of the 6-Chloro-2-iodopyridin-3-amine scaffold allows for the systematic exploration of the chemical space around this privileged core to optimize potency, selectivity, and pharmacokinetic properties.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway in cell regulation and how it can be targeted by inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Suzuki-Miyaura Cross-Coupling: A Key Synthetic Tool

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[6] In the context of synthesizing kinase inhibitors from 6-Chloro-2-iodopyridin-3-amine, this reaction is instrumental for introducing a diverse range of aryl and heteroaryl substituents at the 2- or 6-positions. The differential reactivity of the C-I and C-Cl bonds allows for selective coupling reactions. Generally, the C-I bond is more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond, enabling sequential functionalization.

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Chloro-2-iodopyridin-3-amine with an arylboronic acid, primarily at the more reactive 2-iodo position.

Materials:

-

6-Chloro-2-iodopyridin-3-amine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating source

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-Chloro-2-iodopyridin-3-amine, the arylboronic acid, and the base.

-

Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloropyridin-3-amine.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

Definitive structural confirmation of 6-Chloro-2-iodopyridin-3-amine relies on a combination of spectroscopic techniques. Below is a summary of expected spectroscopic data based on its structure and data from closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The amino group protons will likely appear as a broad singlet.

-

Expected Chemical Shifts (δ, ppm):

-

~7.0-7.5 (d, 1H, pyridine-H)

-

~6.8-7.2 (d, 1H, pyridine-H)

-

~5.0-6.0 (br s, 2H, -NH₂)

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring.

-

Expected Chemical Shifts (δ, ppm):

-

Five signals in the range of ~90-160 ppm. The carbon bearing the iodine will be significantly shielded (lower ppm value).

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as aromatic C-H and C=C/C=N stretching vibrations.

-

Expected Absorption Bands (cm⁻¹):

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I) will be characteristic.

-

Expected m/z:

-

Molecular ion [M]⁺ at m/z 254

-

Isotopic peak [M+2]⁺ at m/z 256 (due to ³⁷Cl)

-

Conclusion

6-Chloro-2-iodopyridin-3-amine is a commercially available and highly valuable building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its dual halogenation at the 2- and 6-positions provides opportunities for selective and sequential functionalization, making it an ideal scaffold for the construction of libraries of compounds for structure-activity relationship studies. The utility of this compound, particularly in the synthesis of kinase inhibitors targeting critical signaling pathways such as the PI3K/Akt/mTOR pathway, underscores its importance for researchers and scientists in the pharmaceutical and biotechnology industries. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is paramount for its effective application in the development of the next generation of targeted therapeutics.

References

- 1. 400777-06-2|6-Chloro-2-iodopyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Reactivity of 6-Chloro-2-iodopyridin-3-amine Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopyridin-3-amine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its three key functional groups: a primary aromatic amine at the 3-position, and two halogen substituents, an iodine atom at the 2-position and a chlorine atom at the 6-position. This guide provides a comprehensive analysis of the chemoselective reactions that can be performed on this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Relative Reactivity of Functional Groups

The synthetic utility of 6-Chloro-2-iodopyridin-3-amine lies in the ability to selectively address each of its functional groups. The general order of reactivity for the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. Consequently, the 2-iodo substituent is significantly more reactive than the 6-chloro substituent, allowing for selective functionalization at the C-2 position. The 3-amino group can readily undergo various reactions such as acylation and diazotization. The pyridine nitrogen itself can influence the reactivity of the ring, particularly in nucleophilic aromatic substitution reactions.

Reactivity of the 2-Iodo Group

The carbon-iodine bond at the C-2 position is the most labile site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond. This allows for a high degree of chemoselectivity in reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of 6-Chloro-2-iodopyridin-3-amine, this reaction can be selectively performed at the C-2 position.

Table 1: Suzuki-Miyaura Coupling at the C-2 Position of 6-Chloro-2-iodopyridin-3-amine

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90[1] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | ~85[1] |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 16 | ~80 |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position

To a flame-dried Schlenk flask under an argon atmosphere, add 6-Chloro-2-iodopyridin-3-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol). Add anhydrous toluene (5 mL) via syringe. Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 6-chloro-2-arylpyridin-3-amine.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond, which is a valuable functional group in organic synthesis. The high reactivity of the C-I bond allows for efficient coupling with terminal alkynes.

Table 2: Sonogashira Coupling at the C-2 Position of 6-Chloro-2-iodopyridin-3-amine

| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 4 | ~90[2][3] |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 50 | 6 | ~85[4] |

| 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96[4] |

Experimental Protocol: Sonogashira Coupling at the C-2 Position

To a dry Schlenk flask under an argon atmosphere, add 6-Chloro-2-iodopyridin-3-amine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Copper(I) iodide (CuI) (0.1 equiv). Evacuate and backfill the flask with argon three times. Add anhydrous and degassed THF and triethylamine (Et₃N) via syringe. Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne dropwise via syringe. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Reactivity of the 6-Chloro Group

The 6-chloro substituent is less reactive than the 2-iodo group in palladium-catalyzed cross-coupling reactions. This allows for sequential functionalization, where the C-2 position is modified first, followed by reaction at the C-6 position under more forcing conditions. The C-6 chloro group is also susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles at elevated temperatures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction can be performed at either the C-2 or C-6 position, with the C-2 iodo group being more reactive. Selective amination at the C-6 position can be achieved after prior functionalization of the C-2 position.

Table 3: Buchwald-Hartwig Amination of Halopyridines

| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 6-Chloropyridin-3-amine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | ~90 |

| 2-Chloropyridine | n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-Butanol | 120 | ~85 |

Experimental Protocol: Buchwald-Hartwig Amination at the C-6 Position

In a glovebox, a reaction vial is charged with the 2-substituted-6-chloropyridin-3-amine (1.0 equiv.), the desired amine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.). Anhydrous toluene is added, and the vial is sealed. The reaction mixture is heated to 110 °C with stirring for 16-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired N-substituted 2-aryl-6-aminopyridin-3-amine derivative.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen activates the C-6 position towards nucleophilic attack. Strong nucleophiles can displace the chloride ion, typically at elevated temperatures.

Table 4: Nucleophilic Aromatic Substitution at the C-6 Position

| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Methoxide | Methanol | 100 | 12 | Moderate | | Piperidine | DMSO | 150 | 24 | Good[5] | | Sodium Azide | DMF | 120 | 8 | Moderate |

Reactivity of the 3-Amino Group

The 3-amino group is a versatile handle for further derivatization. It can readily undergo acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.

Acylation

The primary amine at the C-3 position can be chemoselectively acylated in the presence of the halogen substituents using standard acylation conditions.

Table 5: Acylation of the 3-Amino Group

| Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

| Acetic Anhydride | Pyridine | DCM | RT | High[6][7] |

| Benzoyl Chloride | Triethylamine | THF | 0 to RT | High |

| Endic Anhydride | - | Dioxane | Reflux | Good[6][7] |

Experimental Protocol: Acylation of the 3-Amino Group

To a solution of 6-Chloro-2-iodopyridin-3-amine (1.0 mmol) in dichloromethane (DCM, 10 mL) at 0 °C is added triethylamine (1.2 mmol). Acetyl chloride (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-(6-chloro-2-iodopyridin-3-yl)acetamide, which can be purified by recrystallization or column chromatography.

Diazotization and Sandmeyer Reaction

The 3-amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in a Sandmeyer or Sandmeyer-type reaction. This allows for the introduction of a wide range of functional groups at the C-3 position. It is important to note that diazonium salts of pyridines can be unstable.[8]

Table 6: Sandmeyer Reactions of Aminopyridines

| Reagent | Product Functional Group | Typical Yield (%) |

| CuCl / HCl | -Cl | 60-80[9][10][11] |

| CuBr / HBr | -Br | 60-80[10][11] |

| CuCN / KCN | -CN | 50-70[9][10] |

| H₂O / H₂SO₄ | -OH | 40-60 |

| HBF₄, heat | -F | 30-50 (Balz-Schiemann) |

Experimental Protocol: Diazotization and Sandmeyer Reaction

To a solution of the 3-aminopyridine derivative (1.0 equiv) in a suitable acidic medium (e.g., 6M HCl) at 0-5 °C, a solution of sodium nitrite (1.1 equiv) in water is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution or suspension of the copper(I) salt (e.g., CuCl) in the corresponding acid at the appropriate temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Conclusion

6-Chloro-2-iodopyridin-3-amine is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The distinct reactivity of its iodo, chloro, and amino functional groups allows for a high degree of control and chemoselectivity in a variety of synthetic transformations. By carefully selecting the reaction conditions, researchers can selectively functionalize each position of the molecule, providing access to a wide range of novel compounds for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to enable the effective utilization of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

The Pivotal Role of 6-Chloro-2-iodopyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopyridin-3-amine is a highly versatile and strategically important building block in the field of medicinal chemistry. Its unique trifunctionalized pyridine core, featuring a nucleophilic amine group and two distinct halogen atoms with differential reactivity, offers a powerful platform for the synthesis of a diverse array of complex heterocyclic compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 6-Chloro-2-iodopyridin-3-amine, with a particular focus on its role in the development of targeted therapeutics, most notably kinase inhibitors.

Synthesis of 6-Chloro-2-iodopyridin-3-amine

The parent compound, 6-Chloropyridin-3-amine, serves as a common precursor for the synthesis of 6-Chloro-2-iodopyridin-3-amine. A typical laboratory-scale synthesis involves the direct iodination of 6-Chloropyridin-3-amine using an electrophilic iodine source such as N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF).

Experimental Protocol: Synthesis of 6-Chloro-2-iodopyridin-3-amine

Materials:

-

6-Chloropyridin-3-amine

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 6-Chloropyridin-3-amine (1.0 eq) in DMF.

-

Add N-Iodosuccinimide (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.[1]

-

If the reaction is incomplete, an additional portion of NIS (0.34 eq) can be added, and stirring continued.[1]

-

Upon completion, the reaction mixture is typically worked up by quenching with an aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent.

-

The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to afford 6-Chloro-2-iodopyridin-3-amine.

Core Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 6-Chloro-2-iodopyridin-3-amine lies in the differential reactivity of its C-I and C-Cl bonds in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 2-position, leaving the 6-chloro substituent available for subsequent transformations. This sequential cross-coupling strategy is a powerful tool for the construction of complex, multi-substituted pyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of 6-Chloro-2-iodopyridin-3-amine, this reaction can be selectively performed at the 2-position to introduce a variety of aryl and heteroaryl moieties. These substituents are often crucial for achieving high-affinity binding to the target protein.

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of dihalopyridines and serves as a representative method.

Materials:

-

6-Chloro-2-iodopyridin-3-amine

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

In a reaction vessel, combine 6-Chloro-2-iodopyridin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst (e.g., 3 mol%).

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup followed by extraction with an organic solvent.

-

The crude product is then purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes. This reaction is particularly valuable for the introduction of linear alkyne fragments, which can act as rigid linkers or pharmacophoric elements in drug candidates.

Materials:

-

6-Chloro-2-iodopyridin-3-amine

-

But-1-ynyl trimethylsilane

-

Triethylamine

-

Bis(triphenylphosphine)palladium(II) chloride

-

Copper(I) iodide

-

N,N-dimethylformamide (DMF)

-

Water

Procedure:

-

A mixture of 6-chloro-2-iodopyridin-3-amine (6.0 g, 23.6 mmol), but-1-ynyl trimethylsilane (5.95 g, 47.2 mmol), triethylamine (7.16 g, 70.8 mmol), bis(triphenylphosphine)palladium(II) chloride (828 mg, 1.18 mmol), and copper(I) iodide (448 mg, 2.36 mmol) in N,N-dimethylformamide (20 mL) and water (2 mL) is prepared.[2]

-

The reaction mixture is stirred at 85°C for 3 hours.[2]

-

After cooling, the reaction is worked up by standard procedures involving extraction and purification to yield the desired alkynylated pyridine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a wide variety of primary and secondary amines at the 2-position of 6-Chloro-2-iodopyridin-3-amine, further expanding the accessible chemical space for drug discovery.

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of halo-pyridines and serves as a representative method.

Materials:

-

6-Chloro-2-iodopyridin-3-amine

-

Primary or secondary amine (e.g., morpholine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent.

-

Add 6-Chloro-2-iodopyridin-3-amine (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

-

The crude product is then purified by column chromatography.

Application in the Synthesis of Kinase Inhibitors

A significant application of 6-Chloro-2-iodopyridin-3-amine and its derivatives is in the synthesis of kinase inhibitors. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bond interactions with the kinase hinge region.

Pyrazolo[3,4-b]pyridine-based TRK Inhibitors

Derivatives of 6-Chloro-2-iodopyridin-3-amine are key precursors for the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds that have shown potent inhibitory activity against Tropomyosin receptor kinases (TRKs). Fusions involving the NTRK genes, which encode for TRK proteins, are oncogenic drivers in a variety of cancers.

The general synthetic strategy involves the reaction of a substituted hydrazine with a functionalized aminopyridine derived from 6-Chloro-2-iodopyridin-3-amine to construct the pyrazolo[3,4-b]pyridine core. Subsequent modifications at the 6-position via cross-coupling reactions allow for the fine-tuning of potency and selectivity.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives against TRKA kinase.

| Compound ID | Structure | TRKA IC₅₀ (nM) | Cellular Antiproliferative Activity (KM-12 cell line, IC₅₀ in µM) |

| Larotrectinib | Potent TRK inhibitor | <20 | Not specified |

| Entrectinib | Multi-target kinase inhibitor | 1 | Not specified |

| Compound A01 | Pyrazolo[3,4-b]pyridine derivative | 293 | Not specified |

| Compound C03 | Pyrazolo[3,4-b]pyridine derivative | 56 | 0.304 |

Data sourced from studies on pyrazolo[3,4-b]pyridine derivatives.

TRKA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Its activation by its ligand, nerve growth factor (NGF), triggers a cascade of downstream signaling events that regulate cell survival, differentiation, and proliferation. In cancer, chromosomal rearrangements can lead to the formation of fusion proteins where the kinase domain of TRKA is constitutively active, driving tumorigenesis.

Conclusion

6-Chloro-2-iodopyridin-3-amine is a cornerstone building block in modern medicinal chemistry, enabling the efficient and selective synthesis of complex heterocyclic scaffolds. Its differential reactivity in cross-coupling reactions provides a robust platform for generating diverse libraries of compounds for drug discovery. The successful application of this intermediate in the development of potent kinase inhibitors, such as those targeting the TRK family of proteins, underscores its significance in the ongoing quest for novel and effective cancer therapeutics. A thorough understanding of the reactivity and synthetic potential of 6-Chloro-2-iodopyridin-3-amine is therefore essential for researchers and professionals dedicated to the advancement of drug development.

References

A Technical Guide to the Synthesis of 6-Chloro-2-iodopyridin-3-amine Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 6-Chloro-2-iodopyridin-3-amine and its analogs, which are key intermediates in the development of novel therapeutics, particularly as kinase inhibitors. This document details the necessary experimental protocols, summarizes quantitative data for key synthetic transformations, and visualizes relevant biological pathways to aid researchers in this field.

Synthesis of the Core Intermediate: 6-Chloro-2-iodopyridin-3-amine

The strategic synthesis of 6-Chloro-2-iodopyridin-3-amine is foundational for the subsequent development of its analogs. A common and effective method involves the regioselective iodination of the commercially available 6-chloropyridin-3-amine. The ortho-directing effect of the amino group facilitates the introduction of iodine at the C2 position.

Experimental Protocol: Regioselective Iodination

A reliable method for the synthesis of 6-Chloro-2-iodopyridin-3-amine involves the use of N-iodosuccinimide (NIS) as the iodinating agent.

Materials:

-

6-Chloropyridin-3-amine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 6-chloropyridin-3-amine (1.0 eq.) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-iodosuccinimide (1.1 to 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-Chloro-2-iodopyridin-3-amine.

Synthesis of 6-Chloro-2-iodopyridin-3-amine Analogs

The synthesized 6-Chloro-2-iodopyridin-3-amine is a versatile building block for creating a diverse library of analogs. The primary methods for functionalization are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful technique for forming carbon-carbon bonds by reacting the aryl iodide with an organoboron species.[1] This reaction is instrumental in introducing various aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Materials:

-

6-Chloro-2-iodopyridin-3-amine

-

Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with a ligand like XPhos or SPhos) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 6-Chloro-2-iodopyridin-3-amine (1.0 eq.), the arylboronic acid/ester (1.1-1.5 eq.), the palladium catalyst/precatalyst and ligand, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the desired 6-chloro-2-arylpyridin-3-amine analog.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 16 | 78 |

| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 75 |

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.

Materials:

-

6-Chloro-2-iodopyridin-3-amine

-

Primary or secondary amine (1.1 - 1.5 eq.)

-

Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-6 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq.)

-

Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

-

Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

-

Add 6-Chloro-2-iodopyridin-3-amine and the amine coupling partner.

-

Seal the tube and heat the mixture to 90-120 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 |

| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 76 |

| 3 | Benzylamine | Pd(OAc)₂ (2.5) | RuPhos (5) | K₂CO₃ (2.5) | Toluene | 100 | 16 | 82 |

| 4 | Piperidine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu (1.5) | 1,4-Dioxane | 90 | 10 | 91 |